1-Benzyl-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-benzylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRCOZFGMPTGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441811 | |
| Record name | 1-Benzyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41354-03-4 | |
| Record name | 1-Benzyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
One of the primary synthetic routes involves the direct alkylation (benzylation) of the indazole nitrogen at position 1 on the indazole-3-carboxylic acid scaffold. This method typically employs benzyl halides (e.g., benzyl chloride) as alkylating agents in the presence of bases such as triethylamine or sodium amide.
Reaction Conditions and Procedure
- The reaction is performed in anhydrous solvents such as toluene, xylene, or dimethylformamide (DMF).
- Sodium amide or triethylamine acts as a base to deprotonate the indazole NH, facilitating nucleophilic substitution.
- Temperature control is critical: initial stirring at 100–110°C followed by heating to 120–135°C during benzyl halide addition improves conversion.
- Reaction times range from 1 to 3 hours, with stirring to ensure homogeneity.
Example from Patent Literature
- Ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylate was synthesized by reacting ethyl 1H-indazole-3-carboxylate with sodium amide and p-chlorobenzyltosylate in anhydrous xylene at elevated temperatures (100–135°C), followed by workup and crystallization. The product was obtained with a melting point of 116°C, indicating good purity.
Yield and Purity
- Yields reported for direct benzylation range from 60% to 75%, depending on the benzylating agent and reaction conditions.
- Purification is typically achieved by recrystallization or column chromatography.
Preparation via Acid Chloride Intermediate
Method Overview
This approach involves first converting the carboxylic acid group of 1H-indazole-3-carboxylic acid into its acid chloride derivative, followed by reaction with benzylamine or benzyl derivatives to form the N-benzylated product.
Reaction Conditions
- Conversion to acid chloride is commonly done using thionyl chloride (SOCl₂) under reflux.
- Subsequent reaction with benzylamine or benzyl alcohol derivatives is performed in solvents like DMF or dichloromethane at 0–25°C.
- Triethylamine or other bases are used to neutralize HCl formed during the reaction.
Advantages
- This method often leads to higher yields (70–85%) and greater regioselectivity.
- It allows for the synthesis of esters and amides by varying the nucleophile.
Data Summary
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Acid chloride formation | SOCl₂, reflux | Quantitative | Efficient conversion of acid to acid chloride |
| Benzylation | Benzylamine, DMF, 0–25°C, base | 70–85% | High regioselectivity and purity |
Synthesis via Diazotization Reaction of Ortho-Aminobenzacetamides
Method Overview
A more recent and efficient synthetic route involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives through diazotization reactions.
Reaction Features
- Mild reaction conditions with diazotization reagents.
- Operational simplicity and rapid reaction rates.
- Wide substrate scope allowing different substituents.
- High yields reported (up to 60% for complex derivatives like granisetron).
Mechanistic Insight
- The process proceeds via a diazonium salt intermediate, which cyclizes to form the indazole core with the carboxylic acid functionality at the 3-position.
Alternative Methods: Oxidation and Cyclization Routes
Oxidation of 3-Methyl or 3-Hydroxymethyl-1H-indazole
- Oxidation of 3-methyl-1H-indazole or 3-hydroxymethyl-1H-indazole to the corresponding 3-carboxylic acid has been reported using various oxidizing agents.
- These methods often suffer from longer synthetic routes and lower overall yields.
- Raw materials and reagents can be expensive or difficult to prepare.
Summary Table of Preparation Methods
Detailed Research Findings on Reaction Optimization
- Temperature Control: Maintaining reaction temperatures between 0–5°C during acylation minimizes side reactions such as dimerization and O-acylation, enhancing regioselectivity for N-1 substitution.
- Use of Catalytic Additives: Addition of 4-dimethylaminopyridine (DMAP) accelerates acylation and improves selectivity by acting as an acyl transfer catalyst.
- Stoichiometry: Employing a slight excess (1.2–1.5 equivalents) of benzylating agents ensures complete conversion.
- Solvent Choice: Anhydrous toluene or DMF provide optimal solubility and reaction rates; polar aprotic solvents favor nucleophilic substitution.
- Purification: Recrystallization from benzene-hexane or column chromatography (ethyl acetate/hexane mixtures) yields high-purity products.
Analytical Characterization Relevant to Preparation
| Technique | Key Observations for 1-Benzyl-1H-indazole-3-carboxylic acid | Purpose |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Benzyl CH₂ singlet at δ ~5.13 ppm; aromatic protons 7.17–8.33 ppm; broad NH at ~13.19 ppm | Confirm N-benzylation and indazole core |
| ¹³C NMR | Carboxylic acid carbon at δ ~169.8 ppm; benzyl CH₂ carbon at δ ~47.6 ppm | Confirm carboxylic acid and benzyl substitution |
| Melting Point | ~202–203°C | Purity indicator |
| IR Spectroscopy | Carboxyl stretch ~1700 cm⁻¹; NH stretch ~3400 cm⁻¹ | Functional group verification |
| Elemental Analysis | Matches theoretical C, H, N percentages | Purity and stoichiometry |
Chemical Reactions Analysis
Amide Formation via Carboxamide Coupling
This compound undergoes nucleophilic acyl substitution with amines to form carboxamide derivatives, a reaction widely employed in medicinal chemistry.
Reaction Conditions
-
Reagents: N-Hydroxybenzotriazole (HOBt), (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC·HCl), triethylamine (TEA)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: Room temperature (RT)
-
Time: 4–6 hours
Example Products
| Amine Reactant | Product Name | Yield* | Melting Point (°C) |
|---|---|---|---|
| Benzylamine | N-Benzyl-1H-indazole-3-carboxamide | 75% | 145–148 |
| Aniline | N-Phenyl-1H-indazole-3-carboxamide | 68% | 160–162 |
*Yields vary depending on amine substituents and reaction optimization .
Mechanism
The reaction proceeds via activation of the carboxylic acid by EDC·HCl, forming an O-acylisourea intermediate. HOBt stabilizes the intermediate, facilitating nucleophilic attack by the amine to yield the amide .
Acid-Base Reactions
The carboxylic acid group participates in classical acid-base chemistry:
Salt Formation
| Base | Reaction Conditions | Product Application |
|---|---|---|
| Sodium hydroxide (NaOH) | Aqueous ethanol, RT | Water-soluble sodium salt |
| Triethylamine (TEA) | DCM, 0°C to RT | Intermediate for coupling |
The pKa of the carboxylic acid group is ~4.5, enabling deprotonation under mild basic conditions.
Esterification via Acid Chloride Intermediate
The acid chloride reacts with alcohols to form esters, expanding functionalization options.
General Protocol
-
Synthesize acid chloride as described in Section 2.
-
Add alcohol (e.g., methanol, benzyl alcohol) in stoichiometric excess.
-
Stir at RT for 1–3 hours.
Example
| Alcohol | Product | Yield |
|---|---|---|
| Methanol | Methyl 1-benzyl-1H-indazole-3-carboxylate | 85% |
| Benzyl alcohol | Benzyl 1-benzyl-1H-indazole-3-carboxylate | 78% |
Ester derivatives exhibit enhanced lipophilicity for biological studies.
Decarboxylation Under Controlled Conditions
Thermal or photolytic decarboxylation removes the carboxylic acid group, yielding 1-benzylindazole.
Conditions
-
Temperature: 150–200°C (thermal)
-
Catalyst: Copper(I) oxide (Cu₂O)
-
Solvent: Diphenyl ether
Outcome
| Starting Material | Product | Yield |
|---|---|---|
| 1-Benzyl-1H-indazole-3-carboxylic acid | 1-Benzylindazole | 60–70% |
This reaction is pivotal for simplifying the indazole scaffold in drug discovery .
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-1H-indazole-3-carboxylic acid has the molecular formula with a molecular weight of 252.27 g/mol. The compound features an indazole ring structure, which contributes to its biological activity and versatility in chemical reactions.
Medicinal Chemistry
This compound exhibits a range of biological activities, making it a candidate for therapeutic applications:
- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in cancer cells by inducing cell cycle arrest and promoting apoptosis. It has been associated with the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .
- Anti-inflammatory Effects : The compound's ability to inhibit COX-2 suggests potential use in treating inflammatory conditions. This is significant given the role of COX-2 in various inflammatory diseases .
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial effects, although further studies are needed to establish its efficacy against specific pathogens.
Biological Studies
This compound serves as a valuable probe in biological research:
- Enzyme Function Investigation : Researchers utilize it to study enzyme interactions and pathways, providing insights into biochemical processes .
- Spermatogenesis Inhibition : Certain derivatives of this compound have demonstrated antispermatogenic activity, affecting testicular weight and spermatogenesis in animal models. For instance, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid showed significant effects on rat testis histology .
Chemical Synthesis
In synthetic chemistry, this compound acts as a precursor for developing more complex indazole derivatives:
- Synthesis of Derivatives : It can undergo various chemical reactions such as oxidation and reduction to yield different functionalized compounds. This versatility enhances its utility in synthesizing pharmaceuticals and other chemical products .
Case Studies
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Indazole Derivatives
Physicochemical Properties
- Lipophilicity : The benzyl group in this compound confers higher lipophilicity compared to the methyl analog, enhancing its ability to traverse biological membranes .
- Solubility: Derivatives with polar groups (e.g., 3-diethylamino-propoxy in CAS 47448-66-8) exhibit improved aqueous solubility, whereas esterified forms (e.g., methyl ester in CAS 954239-25-9) are more lipophilic .
- Melting Points : The unsubstituted carboxylic acid (CAS 41354-03-4) has a melting point of 202–203°C , while halogenated variants like clondazolic acid show higher thermal stability due to stronger intermolecular forces .
Q & A
Q. What are the common synthetic routes for 1-Benzyl-1H-indazole-3-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acylation at the N-1 position of the indazole core. Two primary approaches are documented:
- Route 1 : Direct acylation using benzoyl chloride derivatives. For example, reacting 1H-indazole-3-carboxylic acid with benzyl chloride in the presence of triethylamine (Et₃N) and anhydrous toluene under reflux conditions .
- Route 2 : Acid chloride intermediates. The carboxylic acid is first converted to its acid chloride (e.g., using SOCl₂), followed by reaction with benzylamine or substituted benzyl derivatives .
- Critical Conditions :
- Solvent choice (anhydrous toluene or DMF) affects reaction efficiency.
- Temperature control (0–5°C for exothermic steps) minimizes side reactions.
- Stoichiometric excess of benzylating agents (1.2–1.5 equivalents) improves yields.
Table 1 : Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Direct Acylation | Benzyl chloride, Et₃N, toluene, reflux | 60–75% | |
| Acid Chloride Mediated | SOCl₂, benzylamine, DMF, 25°C | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key protons include the benzyl methylene group (δ 5.13 ppm, singlet) and aromatic protons (δ 7.17–8.33 ppm). The indazole NH proton appears as a broad singlet (~δ 13.19 ppm) in DMSO-d₆ .
- ¹³C NMR : Critical signals include the carboxylic acid carbon (δ 169.8 ppm) and benzyl carbons (δ 47.6 ppm for CH₂) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages must align with C₁₆H₁₄N₂O₂) .
- Melting Point : Reported as 202–203°C for pure samples, serving as a purity indicator .
Table 2 : Key ¹H NMR Assignments (DMSO-d₆)
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Benzyl CH₂ | 5.13 | Singlet | |
| Indazole NH | 13.19 | Broad | |
| Aromatic protons | 7.17–8.33 | Multiplet |
Advanced Research Questions
Q. How can researchers optimize the acylation step to improve regioselectivity and minimize byproducts?
- Methodological Answer :
- Regioselectivity : Use bulky acylating agents (e.g., 3-methoxybenzoyl chloride) to favor N-1 substitution over O-acylation. Steric hindrance reduces competing reactions .
- Catalytic Additives : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation and improve selectivity .
- Low-Temperature Control : Performing reactions at 0–5°C suppresses side reactions (e.g., dimerization) .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and isolate intermediates.
Q. How should researchers resolve contradictions in reported NMR data across different studies?
- Methodological Answer :
- Solvent Effects : Confirm solvent used (e.g., DMSO-d₆ vs. CDCl₃). For example, NH protons are deshielded in DMSO, appearing downfield compared to CDCl₃ .
- Dynamic Effects : Variable temperature NMR can resolve broadening caused by tautomerism or slow exchange processes .
- Cross-Validation : Compare with computational NMR predictions (DFT calculations at B3LYP/6-31G* level) to validate assignments .
Q. What computational methods predict the reactivity of this compound in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic/nucleophilic sites. The C-3 carboxylic acid group is highly reactive toward esterification or amidation .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic attack (e.g., benzyl group substitution) .
- Docking Studies : For biological applications, dock the compound into target enzymes (e.g., kinases) to guide functionalization at the indazole core .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogues with substituents at the benzyl group (e.g., electron-withdrawing groups like NO₂ or electron-donating groups like OCH₃) to assess steric/electronic effects on bioactivity .
- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to evaluate metabolic stability .
- Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular dynamics to identify critical binding motifs. For example, SHELX-refined crystal structures can guide SAR .
Analytical and Purity Considerations
Q. What validated methods ensure purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA (60:40 v/v) at 1 mL/min. Retention time ~8.2 min .
- BPCRS Standards : Compare against British Pharmacopoeia Chemical Reference Substances (e.g., CAT 609) for compliance testing .
- Karl Fischer Titration : Determine residual water content (<0.5% w/w) to confirm anhydrous synthesis conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
